N-(1,4-Dimethylcyclohexyl)prop-2-enamide
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Overview
Description
N-(1,4-Dimethylcyclohexyl)prop-2-enamide is an organic compound with the molecular formula C11H19NO and a molecular weight of 181.279 g/mol. This compound is characterized by the presence of a cyclohexyl ring substituted with two methyl groups and an amide functional group attached to a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(1,4-Dimethylcyclohexyl)prop-2-enamide can be achieved through several methods. One common approach involves the Schotten-Baumann method, which is a well-known technique for amide synthesis . In this method, a carboxylic acid is first converted to an acid chloride, which is then reacted with an amine to form the desired amide. For this compound, the starting materials would include 1,4-dimethylcyclohexylamine and acryloyl chloride. The reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct.
Chemical Reactions Analysis
N-(1,4-Dimethylcyclohexyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1,4-Dimethylcyclohexyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(1,4-Dimethylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(1,4-Dimethylcyclohexyl)prop-2-enamide can be compared with other similar compounds, such as N-(3,4-dimethylcyclohexyl)prop-2-enamide. These compounds share similar structural features but differ in the position of the methyl groups on the cyclohexyl ring. This difference can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-(1,4-dimethylcyclohexyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-4-10(13)12-11(3)7-5-9(2)6-8-11/h4,9H,1,5-8H2,2-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREOGFDRALRZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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